Thymolphthalein monophosphate disodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

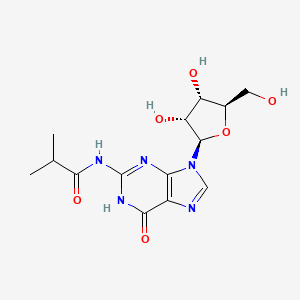

Thymolphthalein monophosphate disodium salt hydrate is a useful research compound. Its molecular formula is C28H35Na2O10P and its molecular weight is 608.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties of Thymol and Thymoquinone

Thymol's Therapeutic Potential Thymol, a primary component of thyme species, exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Its therapeutic actions extend to cardiovascular, neurological, and metabolic diseases, leveraging its biochemical mechanisms like anti-inflammatory and antioxidant activities for potential pharmaceutical development (Meeran et al., 2017).

Applications in Animal, Fish, and Poultry Health Thymol has been identified as an effective feed additive, improving performance indices, feed utilization, and immune response in livestock. Its role as an antispasmodic, antioxidant, and antimicrobial agent contributes to enhancing productivity and health in animal husbandry (Abd El-Hack et al., 2016).

Thymoquinone's Multitargeted Therapeutic Effects Thymoquinone, derived from Nigella sativa, is recognized for its organoprotective, anti-oxidant, and anti-inflammatory properties. It shows promise in treating a variety of diseases, including cancer, through modulation of molecular pathways. Despite its potential, the need for clinical studies to further validate these effects is emphasized (Goyal et al., 2017).

Mécanisme D'action

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

Analyse Biochimique

Biochemical Properties

Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated, which elevates the medium’s pH, facilitating easy detection through color production and halts hydrolysis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase . The compound serves as a substrate for these enzymes, and during the enzymatic reaction, thymolphthalein is released . This release of thymolphthalein can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role as a substrate for enzymatic reactions . Over time, the compound is consumed in the enzymatic reaction, leading to the liberation of thymolphthalein

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of acid phosphatase and alkaline phosphatase . The compound interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for specific enzymes

Propriétés

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,3R,4S)-1-[(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylsp](/img/no-structure.png)

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)